molecular formula C16H14ClNO3S B2775035 2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal oxime CAS No. 338777-76-7

2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal oxime

Cat. No. B2775035
CAS RN: 338777-76-7
M. Wt: 335.8
InChI Key: XUSCYBUGACJACX-YKYHQJSKSA-N
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Description

2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal oxime (2-CPS-4P-3B) is an important organic compound used in a variety of scientific research applications. It is a versatile molecule that can be used in synthesis, as a reagent, and in a variety of biochemical and physiological studies. In

Scientific Research Applications

Photoredox Chemistry: Selective Oxime Sulfonamidation

Background: Photoredox chemistry involves using light to drive chemical reactions. Researchers have developed an efficient method that utilizes sulfonyl oxime as a dual-functional reagent for selective sulfonamidation of alkenes via light-induced processes . This method avoids the need for metal catalysts and offers several advantages.

Applications:

Dual C–C Bond Cleavage: Synthesis of 2-Cyanoalkylsulfonated 3,4-Dihydronaphthalenes

Background: Researchers have established a visible-light photoredox-catalyzed dual carbon–carbon bond cleavage of methylenecyclopropanes and cycloketone oximes. This process leads to the synthesis of 2-cyanoalkylsulfonated 3,4-dihydronaphthalenes by inserting sulfur dioxide .

Applications:

properties

IUPAC Name

(NZ)-N-[(E)-2-(4-chlorophenyl)sulfonyl-4-phenylbut-3-enylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c17-14-7-10-15(11-8-14)22(20,21)16(12-18-19)9-6-13-4-2-1-3-5-13/h1-12,16,19H/b9-6+,18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSCYBUGACJACX-YKYHQJSKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(C=NO)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(/C=N\O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal oxime

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